3-{[1-Phenyl-4-(phenylamino)pyrazolo[5,4-d]pyrimidin-6-yl]amino}propan-1-ol
Beschreibung
This compound features a pyrazolo[3,4-<em>d</em>]pyrimidine core fused with a phenyl group at position 1, a phenylamino group at position 4, and a 3-aminopropanol substituent at position 4. Pyrazolo[3,4-<em>d</em>]pyrimidines are well-documented as kinase inhibitors, particularly targeting EGFR (epidermal growth factor receptor) . While direct biological data for this compound are unavailable, structurally related analogs demonstrate potent kinase inhibition and anticancer activity .
Eigenschaften
Molekularformel |
C20H20N6O |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-[(4-anilino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C20H20N6O/c27-13-7-12-21-20-24-18(23-15-8-3-1-4-9-15)17-14-22-26(19(17)25-20)16-10-5-2-6-11-16/h1-6,8-11,14,27H,7,12-13H2,(H2,21,23,24,25) |
InChI-Schlüssel |
PWXVCZYGBVWUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-Phenyl-4-(phenylamino)pyrazolo[5,4-d]pyrimidin-6-yl]amino}propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[5,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-aminopyrazole and 6-chloropyrimidine, under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Introduction of Phenyl and Phenylamino Substituents: The phenyl and phenylamino groups are introduced through nucleophilic substitution reactions. This step may involve the use of reagents such as phenylamine and phenylboronic acid, along with catalysts like palladium acetate and ligands like triphenylphosphine.
Attachment of the Propanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-Phenyl-4-(phenylamino)pyrazolo[5,4-d]pyrimidin-6-yl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenylamino groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The anticancer potential of 3-{[1-Phenyl-4-(phenylamino)pyrazolo[5,4-d]pyrimidin-6-yl]amino}propan-1-ol has been a significant area of research. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate that the compound could be a lead candidate for further development as an anticancer agent, targeting specific signaling pathways involved in cell growth and survival .
Antimicrobial Properties
Research has indicated that pyrazolo derivatives, including this compound, exhibit significant antimicrobial activity. Preliminary studies have demonstrated efficacy against various bacterial strains and fungi. For example, certain derivatives have shown effectiveness against pathogenic fungi such as Cytospora sp. and Fusarium solani . This suggests potential applications in treating infections caused by resistant microbial strains.
Anti-inflammatory Effects
The compound also shows promise in the realm of anti-inflammatory research. Some studies suggest that pyrazolo derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This inhibition could lead to therapeutic applications for conditions characterized by chronic inflammation .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of pyrazolo derivatives. Research indicates that compounds similar to this compound can effectively scavenge free radicals. The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the ability of a substance to donate hydrogen atoms to free radicals .
Wirkmechanismus
The mechanism of action of 3-{[1-Phenyl-4-(phenylamino)pyrazolo[5,4-d]pyrimidin-6-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of CDK2 (cyclin-dependent kinase 2) involves binding to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer therapy, where inhibition of CDK2 can lead to the selective targeting of tumor cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Pyrazolo[3,4-<em>d</em>]pyrimidine Derivatives
Structural and Physicochemical Comparisons
Key structural variations among analogs include substituents at positions 1, 4, and 6, which influence molecular weight, lipophilicity (logP), and hydrogen-bonding capacity.
*Estimated based on analogs in .
Key Observations:
- Substituent Effects: Position 1: A phenyl group (target compound) increases steric bulk compared to methyl (E781-0423) or benzylamino derivatives . Position 4: The phenylamino group in the target compound is structurally similar to EGFR inhibitors in , while E781-0423’s 4-chloroanilino group may enhance potency via halogen bonding . Position 6: The propanol group improves solubility compared to non-polar substituents, as seen in , where amino alcohols facilitated carbamate synthesis .
- logP Trends:
- The target compound’s logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. E781-0423’s higher logP (2.43) reflects the chloro substituent’s hydrophobicity .
Biologische Aktivität
The compound 3-{[1-Phenyl-4-(phenylamino)pyrazolo[5,4-d]pyrimidin-6-yl]amino}propan-1-ol is a derivative of the pyrazolo[5,4-d]pyrimidine scaffold, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[5,4-d]pyrimidine core followed by functionalization to introduce the propanol group. The synthetic pathways generally utilize reagents such as Vilsmeier–Haack reagent for chlorination and subsequent reactions with amines and alcohols to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[5,4-d]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that compounds based on this scaffold exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). One study reported an IC50 value of 0.016 µM for a closely related derivative against wild-type epidermal growth factor receptor (EGFR), indicating potent inhibitory activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
The biological activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer progression:
- EGFR Inhibition : Many derivatives act as dual inhibitors of EGFR and VEGFR2, which are crucial in tumor growth and angiogenesis. The inhibition leads to reduced cell migration and apoptosis induction in cancer cells .
Other Biological Activities
Apart from anticancer effects, pyrazolo[5,4-d]pyrimidine derivatives have shown:
- Antiparasitic and Antifungal Activities : Some studies indicate that these compounds possess broad-spectrum antiparasitic and antifungal properties .
Case Studies
- MCF-7 Model : A specific derivative was tested in the MCF-7 breast cancer model, showing effective tumor growth inhibition and induction of apoptosis .
- Molecular Docking Studies : These studies have elucidated the binding affinities and interactions with target proteins, confirming the mode of action for various derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
